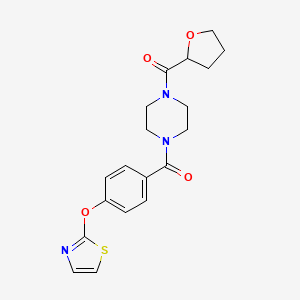

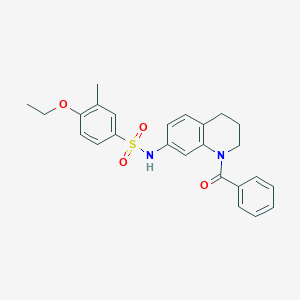

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide, also known as Furasemide, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

Fluorescent and Water-Soluble Perylene Derivative Synthesis

Boobalan, Imran, and Nagarajan (2012) designed and synthesized a new highly water-soluble derivative using 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine. This compound is characterized by its high fluorescence and solubility in water and other polar solvents, making it a promising candidate for various applications in materials science and bioimaging [Boobalan et al., 2012].

Nucleophilic Difluoromethylation

Prakash et al. (2005) discovered that Tetrakis(dimethylamino)ethylene (TDAE) effectively promotes the reactions of bromodifluoromethyl phenyl sulfone with aldehydes. This process yields structurally diverse (benzenesulfonyl)difluoromethylated alcohols, which can be further transformed into valuable chemical intermediates. This finding is significant for developing novel fluorine-containing pharmaceuticals and agrochemicals [Prakash et al., 2005].

Photochemical Preparation of Heterocycles

Guizzardi, Mella, Fagnoni, and Albini (2000) achieved the smooth photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile, leading to 2-(4-N,N-dimethylaminophenyl) heterocycles. This method's efficiency in synthesizing furans, pyrroles, and thiophenes with high regio- and chemoselectivity opens new avenues in the synthesis of complex organic molecules [Guizzardi et al., 2000].

Dimethylaminomethylation in Furan Series

Gol'dfarb, Yakubov, and Belen’kii (1967) demonstrated the introduction of the dimethylaminomethyl group into furan compounds using N,N,N′,N′-tetramethyldiaminomethane and paraform. This method's versatility in modifying furan and thiophene compounds is crucial for creating novel materials and pharmaceuticals [Gol'dfarb et al., 1967].

Alzheimer's Disease Imaging

Shoghi-Jadid et al. (2002) utilized a derivative of the compound for positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This approach marks a significant advancement in non-invasive diagnostic techniques for neurodegenerative diseases [Shoghi-Jadid et al., 2002].

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-18(2)15(16-9-6-11-21-16)13-17-22(19,20)12-10-14-7-4-3-5-8-14/h3-9,11,15,17H,10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGOLCXKADBHJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)CCC1=CC=CC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-phenylethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2839796.png)

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)